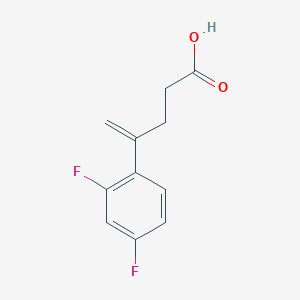

4-(2,4-difluorophenyl)pent-4-enoic Acid

Description

Contextualization within Fluorinated Organic Acids and their Significance

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. tandfonline.com Fluorine, being the most electronegative element, imparts unique properties to organic compounds when it replaces a hydrogen atom. tandfonline.com These changes can profoundly influence a molecule's pharmacokinetic and physicochemical profile, such as its metabolic stability, membrane permeability, and binding affinity to target proteins. tandfonline.comnih.gov

The introduction of fluorine can block metabolically susceptible sites within a molecule, thereby enhancing its stability and prolonging its therapeutic effect. bohrium.com An estimated one-fifth of all pharmaceuticals contain fluorine, a testament to its beneficial impact on drug design. wikipedia.org Prominent examples of fluorinated drugs include the antidepressant Fluoxetine (Prozac) and the antifungal agent Fluconazole. wikipedia.org Fluorinated organic acids, as a subclass, are valuable intermediates and structural motifs in the development of these advanced therapeutic agents. researchgate.net The carbon-fluorine bond is one of the strongest in organic chemistry, which contributes to the metabolic stability of compounds that contain it. wikipedia.org

Rationale for Academic Investigation of 4-(2,4-difluorophenyl)pent-4-enoic Acid

The primary driver for the academic and industrial investigation of this compound is its utility as a specialized building block in organic synthesis. lookchem.com Its unique structure, featuring both a difluorophenyl group and a reactive pentenoic acid backbone, makes it a valuable precursor for creating more complex molecules, particularly in the pharmaceutical industry. lookchem.com

Research interest in this specific acid is not for its own biological activity but for its crucial role as a starting material or intermediate in the synthesis of high-value compounds. google.com Patent literature extensively documents its use in the multi-step preparation of potent antifungal agents, demonstrating its importance in the field of medicinal chemistry. google.comgoogleapis.com The compound's structure is specifically designed to introduce the key 2,4-difluorophenyl moiety, a common feature in many modern azole antifungals, which is known to contribute to their efficacy. nih.gov

Overview of Current Academic Research Trajectories for this compound

Current research involving this compound is almost exclusively focused on its application in synthetic chemistry. The main trajectory is its use as a key intermediate in the development of improved and more efficient manufacturing processes for triazole antifungal drugs. google.com

Specifically, patents detail its role in the synthesis of Posaconazole (B62084), a broad-spectrum triazole antifungal agent. simsonpharma.com The process involves reacting this compound with other chemical reagents, such as (R)-4-phenyloxazolidin-2-one, to construct the complex core structure of the final active pharmaceutical ingredient. google.comgoogleapis.com Research in this area aims to optimize reaction conditions, improve yields, and develop novel synthetic pathways that are more efficient and scalable for industrial production. googleapis.com Therefore, the academic and commercial value of this compound is intrinsically linked to the demand for the complex pharmaceuticals derived from it.

Role as a Synthetic Intermediate

| Starting Material | Reaction | Product | Application |

| This compound | Reaction with (R)-4-phenyloxazolidin-2-one | (R)-3-(4-(2,4-difluorophenyl)pent-4-enoyl)-4-phenyloxazolidin-2-one | Intermediate step in the synthesis of triazole antifungals like Posaconazole |

This table is populated with data from sources google.comgoogleapis.com.

Properties

IUPAC Name |

4-(2,4-difluorophenyl)pent-4-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2O2/c1-7(2-5-11(14)15)9-4-3-8(12)6-10(9)13/h3-4,6H,1-2,5H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEKBJBNRZGVHBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCC(=O)O)C1=C(C=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165115-70-8 | |

| Record name | 2,4-Difluoro-γ-methylenebenzenebutanoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TKE3RS72L7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 2,4 Difluorophenyl Pent 4 Enoic Acid

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 4-(2,4-difluorophenyl)pent-4-enoic acid suggests logical disconnections to identify readily available starting materials. The primary disconnection strategy focuses on the carbon-carbon double bond, leading back to a ketone precursor.

Scheme 1: Retrosynthetic Analysis of this compound

A plausible retrosynthetic pathway for this compound. This image is for illustrative purposes and does not represent actual experimental results.

The key disconnection severs the exocyclic double bond, identifying a Wittig-type reaction as a logical synthetic step. This approach points to 1-(2,4-difluorophenyl)ethan-1-one as a key precursor, a commercially available and structurally simpler starting material. The remaining three-carbon acid fragment can be derived from a corresponding phosphonium (B103445) ylide. This analysis forms the basis for the most direct and established synthetic routes.

Established Synthetic Routes and Protocols

Established methods for the synthesis of this compound primarily rely on the formation of the alkene moiety from a ketone precursor.

Organometallic-Mediated Approaches (e.g., Wittig reaction for alkene formation)

The Wittig reaction is a widely used and reliable method for the synthesis of alkenes from aldehydes or ketones. masterorganicchemistry.comchemicalbook.comlibretexts.org In the context of this compound, this involves the reaction of a suitable phosphonium ylide with a ketone precursor.

A documented procedure for the synthesis of this compound utilizes a Wittig reaction starting from 1-(2,4-difluorophenyl)ethan-1-one. google.com The process involves the in-situ generation of the Wittig reagent from methyltriphenylphosphonium (B96628) bromide, followed by reaction with the ketone.

Table 1: Reagents and Conditions for the Wittig Synthesis of this compound google.com

| Step | Reagent | Solvent | Conditions |

| Ylide Formation | Methyltriphenylphosphonium bromide, Sodium hexamethyldisilazane, Sodium hydride | Tetrahydrofuran (B95107) | 20-30 °C, then 45-50 °C |

| Wittig Reaction | 1-(2,4-difluorophenyl)ethan-1-one | Tetrahydrofuran | Not specified |

This organometallic-mediated approach provides a direct route to the target compound from readily accessible starting materials.

Radical-Mediated Cyclization and Functionalization Strategies

While specific examples for the synthesis of this compound using radical-mediated reactions are not prominently described in the literature, this class of reactions offers potential alternative strategies. Radical additions to alkenes or alkynes can be powerful tools for carbon-carbon bond formation. A hypothetical approach could involve the radical addition of a functionalized carbon-centered radical to a suitable alkyne precursor bearing the 2,4-difluorophenyl group. However, controlling the regioselectivity and preventing unwanted side reactions would be significant challenges to overcome in such a strategy.

Conversion from Precursor Ketones or Esters (e.g., from 4-(2,4-difluorophenyl)-4-oxobutanoic acid)

The synthesis of this compound can be achieved from keto-acid or keto-ester precursors. A key transformation in this approach is the olefination of the ketone carbonyl group.

One of the most direct methods involves the Wittig reaction, as detailed in section 2.2.1, which starts from 1-(2,4-difluorophenyl)ethan-1-one. google.com An alternative, though less direct route, could start from a precursor like 4-(2,4-difluorophenyl)-4-oxobutanoic acid. The synthesis of structurally similar compounds, such as 4-(2,4,5-trifluorophenyl)-3-oxobutanoic acid, has been reported. lscollege.ac.inresearchgate.net

A plausible, though not explicitly documented, pathway from 4-(2,4-difluorophenyl)-4-oxobutanoic acid would first involve the protection of the carboxylic acid, followed by a Wittig reaction to introduce the methylene (B1212753) group, and subsequent deprotection to yield the final product. Another potential route is the Reformatsky reaction, which utilizes an organozinc reagent generated from an α-halo ester to react with a ketone. lscollege.ac.inwikipedia.orgorganic-chemistry.org This could be applied to 1-(2,4-difluorophenyl)ethan-1-one and an appropriate bromoester, followed by dehydration of the resulting β-hydroxy ester to form the target alkene.

Novel and Emerging Synthetic Pathways

The development of novel synthetic methods often focuses on improving efficiency, selectivity, and sustainability. For a molecule like this compound, emerging pathways could include advancements in catalytic olefination reactions that avoid the stoichiometric use of phosphine (B1218219) oxides generated in the Wittig reaction.

Catalytic Asymmetric Synthesis Considerations

The introduction of a chiral center is a crucial aspect of modern drug discovery and development. While this compound is achiral, its derivatives, which are often intermediates in the synthesis of complex molecules, can be chiral. googleapis.com Therefore, the development of catalytic asymmetric methods for reactions involving this compound is of significant interest.

General strategies in catalytic asymmetric synthesis that could be relevant include: google.compearson.comnih.govresearchgate.net

Asymmetric Hydrogenation: If the double bond were to be reduced in a subsequent step to create a chiral center, a wide variety of chiral transition metal catalysts could be employed to achieve high enantioselectivity.

Asymmetric Epoxidation: The double bond could be asymmetrically epoxidized using chiral catalysts, such as those developed for the Shi epoxidation, to introduce two new stereocenters. researchgate.net

Asymmetric Dihydroxylation: Chiral osmium-based catalysts could be used to convert the alkene into a chiral diol.

These considerations are important for the synthesis of more complex, enantiomerically pure molecules derived from this compound.

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. gctlc.orgnih.gov In the context of synthesizing this compound, these principles can be applied to several potential synthetic strategies, such as the Wittig reaction, Heck reaction, and Reformatsky reaction.

Wittig Reaction: The Wittig reaction is a widely used method for forming alkenes from aldehydes or ketones. wikipedia.orglumenlearning.commasterorganicchemistry.com In a plausible synthesis of the target molecule, a phosphonium ylide could react with a suitable carbonyl compound. To align with green chemistry principles, several modifications to the traditional Wittig reaction can be considered:

Solvent-Free Conditions: Traditional Wittig reactions often use hazardous solvents like dichloromethane (B109758) or dimethylformamide. beyondbenign.org Research has demonstrated the feasibility of performing Wittig reactions under solvent-free conditions, for instance, by grinding the reactants together with a solid base like potassium phosphate. gctlc.orgresearchgate.net This approach eliminates the need for volatile and often toxic solvents, significantly reducing the environmental footprint of the synthesis. gctlc.org

Catalytic Wittig Reaction: A significant drawback of the Wittig reaction is its poor atom economy, as it generates a stoichiometric amount of triphenylphosphine (B44618) oxide as a byproduct. organic-chemistry.org The development of a catalytic version of the Wittig reaction, where the phosphine oxide is recycled, would represent a major advancement in greening this process. organic-chemistry.org

Heck Reaction: The Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene. organic-chemistry.orgyoutube.com This could be a viable method for synthesizing this compound. Green aspects of the Heck reaction include:

Use of Greener Solvents: Efforts have been made to replace common polar aprotic solvents like DMF with more environmentally benign alternatives, including water. organic-chemistry.org The use of aqueous media, often with the aid of surfactants to form micelles, can make the process more sustainable. organic-chemistry.org

Catalyst Efficiency and Recovery: The palladium catalyst used in the Heck reaction is expensive and can be a source of contamination. youtube.com Green approaches focus on using highly active catalysts at very low loadings (ppm levels) and developing methods for catalyst recovery and reuse, for instance, by immobilizing the catalyst on a solid support. organic-chemistry.orgresearchgate.net

Reformatsky Reaction: The Reformatsky reaction involves the reaction of an organozinc reagent with a carbonyl compound to form a β-hydroxy ester, which can be a precursor to the target molecule. wikipedia.orgpsiberg.comnumberanalytics.com Sustainable variations of this reaction have been explored:

Solvent-Free and Flow Conditions: The Reformatsky reaction has been successfully performed under solvent-free conditions, for example, using ball milling. nih.gov Additionally, conducting the reaction in a continuous flow system can offer better control over reaction parameters, improve safety, and reduce waste. rsc.org

Alternative Metals: While zinc is the classic metal for this reaction, research has explored the use of other, potentially more environmentally friendly or efficient metals. organic-chemistry.org

A hypothetical green synthesis of this compound could involve a solvent-free Wittig reaction between a suitable phosphonium ylide and a difluorophenyl-containing carbonyl compound, followed by purification using methods that minimize solvent use.

Optimization of Reaction Parameters for Yield, Selectivity, and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while ensuring the reaction is efficient and selective. For the potential synthetic routes to this compound, several parameters can be fine-tuned.

Optimization of the Heck Reaction:

The Heck reaction's outcome is highly dependent on several factors that can be optimized. researchgate.netnumberanalytics.com

| Parameter | Optimization Strategies | Expected Outcome |

| Catalyst and Ligand | Screening different palladium precursors (e.g., Pd(OAc)₂, PdCl₂) and various phosphine or N-heterocyclic carbene (NHC) ligands. The choice is influenced by the substrate's electronic and steric properties. numberanalytics.comnumberanalytics.com | Improved catalytic activity, stability, and selectivity (regio- and stereoselectivity). |

| Solvent | Testing a range of solvents from polar aprotic (e.g., DMF, DMSO) to non-polar (e.g., toluene) and green alternatives like ionic liquids or water. numberanalytics.comnumberanalytics.com | Enhanced reaction rates and improved solubility of reactants. |

| Base | Evaluating different inorganic (e.g., K₂CO₃, Cs₂CO₃) or organic bases (e.g., triethylamine). The base is crucial for regenerating the active Pd(0) catalyst. | Efficient catalyst turnover and prevention of side reactions. |

| Temperature | Varying the reaction temperature to find a balance between reaction rate and selectivity. Higher temperatures can increase the rate but may lead to byproduct formation. numberanalytics.com | Maximized yield of the desired product in the shortest possible time. |

Optimization of the Wittig Reaction:

For the Wittig reaction, the primary goals of optimization are to control the stereoselectivity (E/Z ratio of the double bond) and maximize the conversion to the alkene.

| Parameter | Optimization Strategies | Expected Outcome |

| Ylide Reactivity | The nature of the substituent on the ylide determines its reactivity. Stabilized ylides (with electron-withdrawing groups) typically yield (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes. organic-chemistry.org | Control over the stereochemistry of the resulting alkene. |

| Base | The choice of base for generating the ylide is critical. Strong bases like n-butyllithium ensure complete ylide formation. For stabilized ylides, weaker bases can be used. libretexts.org | Efficient generation of the ylide and minimization of side reactions. |

| Solvent | The solvent can influence the stereochemical outcome. Polar aprotic solvents can help to solvate intermediates. | Improved yields and potentially higher stereoselectivity. |

| Temperature | Low temperatures are often used, especially during the addition of the carbonyl compound, to control the reaction and improve selectivity. chemicalbook.com | Enhanced control over the reaction pathway and product distribution. |

Optimization of the Reformatsky Reaction:

Key to a successful Reformatsky reaction is the activation of the zinc and the subsequent addition to the carbonyl group.

| Parameter | Optimization Strategies | Expected Outcome |

| Zinc Activation | Pre-treating the zinc metal with activating agents like iodine or using a zinc-copper couple can enhance its reactivity. numberanalytics.com | Increased reaction rate and higher yields. |

| Solvent | Polar solvents such as diethyl ether or tetrahydrofuran (THF) are commonly used to facilitate the reaction. numberanalytics.com | Efficient formation of the organozinc reagent and subsequent addition. |

| Temperature | Controlling the reaction temperature is important to manage the exothermic nature of the reaction and to favor the desired product formation. numberanalytics.com | Improved yield and purity of the β-hydroxy ester intermediate. |

Mechanistic Studies of 4 2,4 Difluorophenyl Pent 4 Enoic Acid Formation and Transformation

Elucidation of Reaction Mechanisms in Key Synthetic Steps

A primary route for the synthesis of 4-(2,4-difluorophenyl)pent-4-enoic acid involves the Wittig reaction. masterorganicchemistry.comlibretexts.orglibretexts.org This powerful olefination method allows for the formation of the carbon-carbon double bond by reacting a phosphorus ylide with a ketone. In this specific synthesis, the key reactants are a phosphonium (B103445) ylide derived from a 3-carboxypropyltriphenylphosphonium halide and 1-(2,4-difluorophenyl)ethan-1-one.

The generally accepted mechanism of the Wittig reaction proceeds through several key stages:

Nucleophilic Attack: The nucleophilic carbon of the phosphorus ylide attacks the electrophilic carbonyl carbon of the ketone. This initial step leads to the formation of a dipolar betaine (B1666868) intermediate. libretexts.orglibretexts.org

Oxaphosphetane Formation: The betaine intermediate subsequently undergoes an intramolecular cyclization to form a four-membered ring structure known as an oxaphosphetane. libretexts.orglibretexts.org The formation of this intermediate is a critical step that dictates the stereochemistry of the final alkene product.

Decomposition to Products: The oxaphosphetane is unstable and readily decomposes in a reverse [2+2] cycloaddition manner to yield the desired alkene, this compound, and triphenylphosphine (B44618) oxide. The formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major thermodynamic driving force for the entire reaction sequence. libretexts.org

While the classical mechanism proceeds via a distinct betaine intermediate, some studies suggest a concerted [2+2] cycloaddition pathway where the oxaphosphetane is formed directly from the reactants. masterorganicchemistry.com The exact nature of the pathway can be influenced by factors such as the specific reactants, solvent, and the presence of any stabilizing or destabilizing groups.

Another key transformation involving this compound is its conversion to various pharmaceutical intermediates. For instance, its reaction with a chiral auxiliary like (R)-4-phenyloxazolidin-2-one is a crucial step in the synthesis of certain antifungal agents. This transformation typically involves the activation of the carboxylic acid, for example, with pivaloyl chloride, to form a mixed anhydride (B1165640). This highly reactive intermediate is then susceptible to nucleophilic attack by the nitrogen of the oxazolidinone, leading to the formation of an amide bond.

Investigation of Reaction Intermediates and Transition States

The transient nature of reaction intermediates and transition states makes their direct observation challenging. However, a combination of spectroscopic techniques and computational modeling can provide valuable insights into their structure and role in the reaction mechanism.

In the context of the Wittig reaction for the synthesis of this compound, the key intermediates are the betaine and the oxaphosphetane .

Betaine Intermediate: This dipolar species features a positive charge on the phosphorus atom and a negative charge on the oxygen atom. Its conformation plays a significant role in determining the stereochemical outcome of the reaction. For unstabilized ylides, the formation of the betaine is often rapid and reversible.

Oxaphosphetane Intermediate: This four-membered heterocyclic intermediate is the direct precursor to the final products. The geometry of the oxaphosphetane, specifically the relative arrangement of the substituents on the ring, determines whether the E or Z isomer of the alkene is formed.

Transition states represent the highest energy points along the reaction coordinate and are, by definition, not directly observable. However, their structures can be computationally modeled. For the Wittig reaction, key transition states include:

The transition state for the initial nucleophilic attack of the ylide on the ketone.

The transition state for the cyclization of the betaine to the oxaphosphetane.

The transition state for the decomposition of the oxaphosphetane into the alkene and triphenylphosphine oxide.

Computational studies on similar Wittig reactions have utilized density functional theory (DFT) to model the geometries and energies of these transition states, helping to rationalize the observed reaction rates and stereoselectivities. comporgchem.com

Kinetic and Thermodynamic Analysis of Reactions Involving this compound

A comprehensive kinetic and thermodynamic analysis provides quantitative data on reaction rates, equilibria, and the energetic feasibility of a chemical process. While specific experimental data for reactions involving this compound is not extensively reported in the literature, data for the parent compound, 4-pentenoic acid, offers a valuable point of reference. researchgate.netnist.govnih.gov

Thermodynamic Properties of 4-Pentenoic Acid

The thermodynamic properties of 4-pentenoic acid have been studied, providing insights into its stability and reactivity. researchgate.net

| Property | Value | Unit |

| Standard Molar Enthalpy of Formation (liquid) | -425.5 ± 1.5 | kJ/mol |

| Standard Molar Enthalpy of Vaporization (at 298.15 K) | 60.1 ± 0.4 | kJ/mol |

| Standard Molar Enthalpy of Formation (gas) | -365.4 ± 1.6 | kJ/mol |

Data sourced from a study on the thermodynamic properties of 4-pentenoic acid. researchgate.net

The presence of the 2,4-difluorophenyl substituent in this compound would be expected to influence these thermodynamic values due to electronic and steric effects. The electron-withdrawing nature of the fluorine atoms can affect the acidity of the carboxylic acid and the stability of the double bond.

Kinetic Considerations

The rate of the Wittig reaction to form this compound is influenced by several factors:

Nature of the Ylide: The reactivity of the phosphorus ylide is a key determinant of the reaction rate.

Steric Hindrance: Steric bulk around the ketone's carbonyl group or on the ylide can slow down the reaction.

Solvent: The choice of solvent can influence the stability of the intermediates and transition states, thereby affecting the reaction rate.

For subsequent transformations, such as the amidation reaction mentioned earlier, the rate will depend on the effectiveness of the activating agent for the carboxylic acid and the nucleophilicity of the reacting amine.

Computational Mechanistic Investigations

In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating reaction mechanisms. chemrxiv.orgmdpi.comacs.orgresearchgate.net Such studies can provide detailed information about the geometries of reactants, intermediates, transition states, and products, as well as their relative energies.

While specific computational studies on this compound are not widely published, the principles can be applied to understand its formation and reactivity. A computational investigation of the Wittig reaction for its synthesis could:

Determine the relative energies of the stepwise (via betaine) and concerted pathways.

Predict the activation energies for each step, offering insights into the rate-determining step.

Model the transition state structures to rationalize the observed stereoselectivity.

Analyze the electronic effects of the 2,4-difluorophenyl group on the reactivity of the ketone.

Similarly, DFT calculations could be employed to study the mechanism of subsequent transformations, such as the cyclization reactions that this compound can undergo. These studies can help in understanding the regioselectivity and stereoselectivity of such reactions, guiding the development of more efficient and selective synthetic methods.

Advanced Spectroscopic and Structural Analysis of 4 2,4 Difluorophenyl Pent 4 Enoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For 4-(2,4-difluorophenyl)pent-4-enoic acid, a comprehensive NMR analysis would involve a suite of experiments to assign all proton (¹H), carbon (¹³C), and fluorine (¹⁹F) signals and to establish connectivity and spatial relationships within the molecule.

To definitively assign the complex NMR spectra of this molecule, multi-dimensional techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, it would show correlations between the protons of the ethylenic group and the adjacent methylene (B1212753) protons, and between the two methylene groups of the pentenoic acid chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would be used to assign the carbon signals of the aromatic ring and the aliphatic chain based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. researchgate.netresearchgate.net It would be instrumental in connecting the phenyl ring to the pentenoic acid chain by showing correlations from the vinylic protons to the aromatic carbons and vice-versa. It would also confirm the connectivity along the carboxylic acid chain.

A hypothetical table of expected HMBC correlations is presented below.

| Proton (¹H) | Correlated Carbons (¹³C) |

| Vinylic Protons | Aromatic C, Methylene C, Quaternary C |

| Methylene Protons (alpha to C=C) | Vinylic C, Methylene C (beta to C=C), Quaternary C |

| Methylene Protons (beta to C=C) | Methylene C (alpha to C=C), Carboxyl C |

| Aromatic Protons | Aromatic C |

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorinated organic compounds. nih.govnih.gov The ¹⁹F NMR spectrum of this compound would show two distinct signals corresponding to the two non-equivalent fluorine atoms on the phenyl ring. The chemical shifts of these signals are influenced by their electronic environment and their position relative to the pentenoic acid substituent. ucsb.educolorado.edu The fluorine at position 2 would likely experience a different chemical shift compared to the fluorine at position 4 due to proximity to the substituent. Furthermore, coupling between the fluorine atoms and with adjacent aromatic protons would provide additional structural information.

The flexibility of the pentenoic acid chain and the rotation around the C-C bond connecting the phenyl ring and the double bond suggest that this compound can exist in multiple conformations in solution. mdpi.comfrontiersin.orgnih.gov Dynamic NMR studies, involving the acquisition of NMR spectra at various temperatures, could provide insights into the energy barriers between different conformational states. Nuclear Overhauser Effect (NOE) experiments would help in determining the preferred conformation by identifying protons that are close in space. um.esnih.gov

Vibrational Spectroscopy (Fourier Transform Infrared and Raman) for Functional Group Characterization

Vibrational spectroscopy, including FTIR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. mdpi.com

FTIR (Fourier Transform Infrared) Spectroscopy: The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), C=C stretching from the alkene and the aromatic ring (in the 1600-1450 cm⁻¹ region), and C-F stretching bands (typically in the 1300-1000 cm⁻¹ region). researchgate.net

Raman Spectroscopy: Raman spectroscopy would provide complementary information. asianjournalofphysics.com Aromatic ring vibrations and the C=C double bond stretch are often strong in Raman spectra.

A summary of expected vibrational bands is provided in the table below.

| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

| Carboxylic Acid O-H Stretch | 3300-2500 (broad) | FTIR |

| Aromatic C-H Stretch | 3100-3000 | FTIR, Raman |

| Alkene =C-H Stretch | 3100-3000 | FTIR, Raman |

| Carboxylic Acid C=O Stretch | 1725-1700 | FTIR, Raman |

| Alkene C=C Stretch | 1680-1640 | FTIR, Raman |

| Aromatic C=C Stretch | 1600-1450 | FTIR, Raman |

| C-F Stretch | 1300-1000 | FTIR |

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Absolute Configuration (if applicable)

Chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are used to study chiral molecules. mdpi.com Since this compound does not possess a stereocenter, it is an achiral molecule. Therefore, it would not exhibit a CD or ORD spectrum, and this analysis is not applicable.

X-ray Crystallography of this compound and its Crystalline Derivatives

X-ray crystallography provides the most definitive structural information for crystalline compounds, including precise bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.netmdpi.comresearchgate.net To date, no crystal structure of this compound or its derivatives has been deposited in the Cambridge Structural Database. If suitable crystals could be grown, X-ray diffraction analysis would reveal the exact three-dimensional arrangement of the atoms, the conformation of the pentenoic acid chain, and how the molecules pack in the crystal lattice. This would allow for a detailed comparison between the solid-state structure and the solution-state conformations inferred from NMR studies.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the precise determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, often to within a few parts per million (ppm), HRMS allows for the unequivocal confirmation of a compound's molecular formula. This level of precision is critical in structural elucidation, distinguishing between compounds with the same nominal mass but different elemental compositions.

For this compound, HRMS analysis is fundamental to verifying its molecular formula, C₁₁H₁₀F₂O₂. The theoretical exact mass, calculated from the most abundant isotopes of its constituent atoms, is 212.06488588 Da. nih.gov An experimental HRMS measurement would be expected to align closely with this value, providing strong evidence for the compound's identity.

Detailed Research Findings

In a typical HRMS experiment, the compound is ionized, commonly using electrospray ionization (ESI), and the resulting molecular ion ([M+H]⁺ or [M-H]⁻) is analyzed. For this compound in negative ion mode, the deprotonated molecule [M-H]⁻ would be observed, while in positive ion mode, the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺ would be detected.

The analysis extends beyond simple mass confirmation. By inducing fragmentation of the molecular ion and analyzing the resulting fragment ions, a detailed fragmentation pathway can be constructed. This pathway provides valuable insights into the compound's structure, revealing characteristic losses of functional groups and the relative stability of the resulting fragments.

While specific experimental fragmentation data for this compound is not extensively published, a plausible fragmentation pathway can be proposed based on established principles of mass spectrometry and the known behavior of carboxylic acids and aromatic compounds.

Plausible Fragmentation Pathway

The fragmentation of the [M-H]⁻ ion of this compound would likely proceed through several key steps. The initial deprotonation would occur at the carboxylic acid group, forming a stable carboxylate anion. Subsequent fragmentation could be initiated by the loss of neutral molecules or by rearrangements.

A primary fragmentation step would likely be the loss of a water molecule (H₂O) from the carboxylate ion. Another highly probable fragmentation is the loss of carbon dioxide (CO₂) via decarboxylation, a common pathway for carboxylic acids. This would result in a significant fragment ion. Further fragmentation could involve cleavages within the aliphatic chain or rearrangements involving the difluorophenyl ring.

The table below outlines the key data points for the HRMS analysis of this compound.

| Parameter | Value | Source |

| Molecular Formula | C₁₁H₁₀F₂O₂ | nih.gov |

| Theoretical Exact Mass (M) | 212.06488588 Da | nih.gov |

| Observed Ion (Negative Mode) | ||

| [M-H]⁻ | 211.0571 Da | - |

| Plausible Key Fragment Ions (from [M-H]⁻) | ||

| [M-H-H₂O]⁻ | 193.0465 Da | - |

| [M-H-CO₂]⁻ | 167.0666 Da | - |

The fragmentation pathway provides a molecular fingerprint, contributing to the comprehensive structural characterization of this compound. The precise masses of these fragments, as determined by HRMS, would further corroborate the proposed fragmentation scheme and solidify the structural assignment.

Theoretical and Computational Chemistry of 4 2,4 Difluorophenyl Pent 4 Enoic Acid

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of 4-(2,4-difluorophenyl)pent-4-enoic acid. epstem.net By solving approximations of the Schrödinger equation, these methods can determine the molecule's geometry, electron distribution, and orbital energies.

HOMO-LUMO Energy Gaps and Reactivity Prediction

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to predicting a molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter.

A smaller energy gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity, polarizability, and biological activity. researchgate.netnih.gov For this compound, the presence of the electron-withdrawing difluorophenyl ring and the π-systems of the aromatic ring and the double bond are expected to significantly influence the FMO energies. DFT calculations can precisely quantify this gap, offering predictions about the molecule's stability and its propensity to engage in chemical reactions. researchgate.netnih.gov The energy gap can indicate the energy required for electronic transport and is linked to biological activity through intramolecular charge transfer. researchgate.net

| Parameter | Description | Predicted Significance for this compound |

|---|---|---|

| HOMO Energy (eV) | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Primarily localized on the π-systems of the phenyl ring and the C=C double bond. |

| LUMO Energy (eV) | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Likely distributed over the carboxylic acid group and the difluorophenyl ring. |

| HOMO-LUMO Gap (ΔE in eV) | Energy difference between HOMO and LUMO; a key indicator of chemical reactivity. | A relatively small gap would suggest high reactivity, useful for its role as a synthetic intermediate. nih.gov |

Electrostatic Potential Surface (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a computational technique used to visualize the three-dimensional charge distribution of a molecule. ajchem-a.comajchem-a.com It serves as a reactivity map, identifying the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov On an MEP map, regions of negative potential, typically colored red, indicate sites prone to electrophilic attack, while regions of positive potential, colored blue, are susceptible to nucleophilic attack. nih.govajchem-a.comresearchgate.net

For this compound, an MEP analysis would predict:

Negative Potential (Red/Yellow): The highest electron density is expected around the carbonyl oxygen of the carboxylic acid and the two highly electronegative fluorine atoms on the phenyl ring. These are the primary sites for interacting with electrophiles or forming hydrogen bonds. ajchem-a.com

Positive Potential (Blue): The most electron-deficient region would be the acidic proton of the carboxyl group, making it the primary site for deprotonation and nucleophilic attack. nih.gov

| Molecular Region | Predicted MEP | Chemical Interpretation |

|---|---|---|

| Carbonyl Oxygen (C=O) | Negative | Site for electrophilic attack and hydrogen bond acceptance. |

| Fluorine Atoms (C-F) | Negative | Contributes to the overall electronegative character of the phenyl ring. |

| Hydroxyl Proton (-OH) | Positive | Most acidic site, prone to deprotonation by a base. |

| Aromatic Ring (π-system) | Neutral/Slightly Negative | Can interact with cations or other electrophiles. |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecules like this compound are not static; they possess significant conformational flexibility due to the rotation around single bonds in the pentenoic acid chain. Molecular Dynamics (MD) simulations are a powerful computational method to explore this flexibility by simulating the atomic motions of a molecule over time. rsc.orgnih.gov

MD simulations can map the potential energy surface of the molecule, revealing the most stable conformations (lowest energy) and the energy barriers between them. This provides a detailed "conformational landscape." Such simulations have been shown to be crucial for understanding the behavior of flexible molecules, as incomplete conformational sampling can lead to unstable models. rsc.org For this compound, MD would elucidate the preferred spatial arrangements of the difluorophenyl ring relative to the carboxylic acid group.

Furthermore, MD simulations are invaluable for studying solvation effects. By placing the molecule in a simulated box of solvent (e.g., water or an organic solvent), one can observe how the solvent molecules arrange around the solute and how these interactions influence its conformation and dynamics. nih.govrsc.org This is particularly important for understanding its reactivity and solubility in different chemical environments.

Prediction of Spectroscopic Parameters via Computational Methods (e.g., NMR, IR)

Computational chemistry provides essential tools for predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds. epstem.net DFT calculations are widely used to predict vibrational (IR) and nuclear magnetic resonance (NMR) spectra with a useful degree of accuracy. nih.govajchem-a.com

NMR Spectroscopy: The prediction of NMR chemical shifts is a key application. For this compound, this includes ¹H, ¹³C, and especially ¹⁹F NMR. The calculation of ¹⁹F NMR shifts can be challenging due to the high electron density of fluorine but is crucial for characterizing fluorinated compounds. nih.gov DFT-based procedures, such as those using the ωB97XD functional, have been developed to predict ¹⁹F shifts with high accuracy, helping to assign signals to specific fluorine atoms in multi-fluorinated molecules. rsc.orgrsc.orgresearchgate.net Comparing calculated shifts with experimental data can provide unambiguous structural assignment. nih.gov

IR Spectroscopy: DFT calculations can compute the harmonic vibrational frequencies of a molecule. These theoretical frequencies correspond to the vibrational modes (stretching, bending) that are observed in an experimental IR spectrum. For this molecule, this would allow for the confident assignment of key peaks, such as the C=O stretch of the carboxylic acid, the O-H stretch, and vibrations associated with the difluorophenyl ring.

| Spectroscopy | Key Feature | Predicted Value (Computational) | Typical Experimental Range |

|---|---|---|---|

| ¹³C NMR | Carbonyl Carbon (C=O) | ~170-180 ppm | ~170-185 ppm |

| ¹⁹F NMR | Fluorine on C2/C4 | Scaled DFT values (e.g., -105 to -115 ppm) | Specific to environment, comparison is key. escholarship.org |

| IR | C=O Stretch | ~1700-1725 cm⁻¹ | ~1700-1730 cm⁻¹ (dimer), ~1750-1770 cm⁻¹ (monomer) |

| IR | O-H Stretch | ~3000-3500 cm⁻¹ (broad) | ~2500-3300 cm⁻¹ (broad, H-bonded) |

Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States

DFT is a cornerstone for investigating the mechanisms of chemical reactions. mdpi.comrsc.org For a synthetic intermediate like this compound, which is used in multi-step syntheses, understanding its reaction pathways is critical for optimizing reaction conditions and yields. google.comgoogle.com

DFT calculations can model the entire energy profile of a reaction, from reactants to products. This involves:

Optimizing Geometries: Calculating the lowest-energy structures of reactants, intermediates, and products.

Locating Transition States (TS): Identifying the highest-energy point along the reaction coordinate, which represents the energy barrier for the reaction. This is a critical step, as the energy of the TS determines the reaction rate.

Verifying Pathways: Performing Intrinsic Reaction Coordinate (IRC) calculations to confirm that the located transition state smoothly connects the intended reactants and products. mdpi.com

For reactions involving this compound, such as its conversion to an amide or its subsequent cyclization, DFT studies can reveal the step-by-step mechanism, explain stereoselectivity, and rationalize the effects of catalysts or reagents. rsc.orgnih.gov

Cheminformatics Approaches for Analog Design and Property Prediction

Cheminformatics combines chemistry and computer science to analyze chemical data and design new molecules with desired properties. researchgate.netcreative-biolabs.com Starting with a core structure like this compound, cheminformatics tools can be used to design and evaluate virtual libraries of analogs. nih.govnih.gov

Key approaches include:

Virtual Library Generation: Systematically modifying the scaffold by adding or changing functional groups to create a large set of virtual analogs. researchgate.net

Property Prediction: Using computational models to predict properties for the virtual library, such as ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, solubility, or binding affinity to a biological target. creative-biolabs.com

Quantitative Structure-Activity Relationship (QSAR): If experimental data is available for a set of analogs, QSAR models can be built to correlate structural features with biological activity, enabling the prediction of activity for new, untested compounds. creative-biolabs.com

Similarity Searching and Clustering: Analyzing large chemical databases to find commercially available or known compounds with similar structures or properties, which can provide ideas for new synthetic targets. nih.gov

These methods are essential for accelerating drug discovery and materials science by prioritizing the synthesis of the most promising candidates, saving significant time and resources. creative-biolabs.comescholarship.org

Reactivity and Derivatization Chemistry of 4 2,4 Difluorophenyl Pent 4 Enoic Acid

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety is a versatile functional group that can undergo numerous transformations, including esterification, amidation, and reduction.

Esterification is a fundamental reaction of carboxylic acids, typically involving reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. nih.govyoutube.com This reaction is reversible and driven to completion by removing water.

A common strategy to form esters, particularly for specialized applications like peptide synthesis, involves the creation of "active esters." These are more reactive than simple alkyl esters and are readily susceptible to nucleophilic attack. Common examples include p-nitrophenyl esters, N-hydroxysuccinimidyl esters, and pentafluorophenyl esters, which can be prepared by reacting the carboxylic acid with the corresponding alcohol using a coupling agent or by converting the carboxylic acid to an acid chloride first. google.com

While specific examples of simple esterification of 4-(2,4-difluorophenyl)pent-4-enoic acid are not extensively detailed in readily available literature, its activation to form acyl derivatives for subsequent reactions is documented.

The formation of amides from carboxylic acids is a critical transformation in organic and medicinal chemistry. This reaction typically requires activating the carboxylic acid, as direct reaction with an amine is generally unfavorable. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N′-diisopropylcarbodiimide (DIC), as well as phosphonium (B103445) and aminium salt-based reagents like BOP, PyBOP, and HATU. mdpi.comresearchgate.netgoogle.com These reagents convert the carboxylic acid into a highly reactive intermediate that is readily attacked by an amine to form the amide bond. acs.org

In the context of synthesizing intermediates for complex molecules like the antifungal agent posaconazole (B62084), this compound has been shown to undergo amidation-like reactions. Specifically, it is reacted with chiral auxiliaries such as (R)-4-benzyl-2-oxazolidinone or (R)-4-phenyloxazolidin-2-one. This reaction forms an N-acyl oxazolidinone, which is a key intermediate for stereocontrolled synthesis.

The reaction is typically carried out by first activating the carboxylic acid. In one documented procedure, this compound is treated with pivaloyl chloride and a base like triethylamine. This forms a mixed anhydride (B1165640), which then reacts with the oxazolidinone in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) to yield the desired N-acyl oxazolidinone. youtube.comnih.gov

Table 1: Amidation Analogue Synthesis

| Reactants | Reagents | Product | Reference |

| This compound, (R)-benzyl-2-oxazolidinone | Triethylamine, Pivaloyl chloride, 4-Dimethylaminopyridine | (4R)-4-benzyl-3-[4-(2,4-difluorophenyl)-pent-4-enoyl]-oxazolidin-2-one | youtube.com |

| This compound, (R)-4-phenyloxazolidin-2-one | Triethylamine, Pivaloyl chloride, 4-Dimethylaminopyridine | (R)-3-(4-(2,4-difluorophenyl)pent-4-enoyl)-4-phenyloxazolidin-2-one | nih.gov |

Reduction to Alcohols

The reduction of carboxylic acids to primary alcohols is a fundamental transformation. However, carboxylic acids are resistant to reduction by milder agents like sodium borohydride (B1222165) (NaBH₄). Stronger reducing agents such as lithium aluminum hydride (LiAlH₄) are typically required.

A common and selective method for reducing carboxylic acids under milder conditions involves a two-step process. First, the carboxylic acid is converted into a more reactive derivative, such as a mixed anhydride or an active ester. This activated intermediate is then reduced with a less aggressive reducing agent like NaBH₄. For example, a carboxylic acid can be reacted with a chloroformate to form a mixed anhydride, which is subsequently reduced to the alcohol. rsc.org Another approach involves the formation of a pentafluorophenyl ester, which can then be readily reduced to the primary alcohol using NaBH₄. nih.gov Although no specific literature documents the direct reduction of this compound to 4-(2,4-difluorophenyl)pent-4-en-1-ol, these general methods represent viable synthetic routes.

Oxidation to Ketones/Other Carboxylic Acids

The carboxylic acid functional group is already in a high oxidation state, making its further oxidation to other carbonyl groups, such as ketones, a non-standard and energetically unfavorable transformation.

Transformations of this compound that yield ketones or other carboxylic acids typically proceed via reactions involving the olefinic double bond rather than the carboxylic acid itself. For instance, oxidative cleavage of the terminal alkene can lead to the formation of a ketone or, under harsher conditions, a new carboxylic acid. These reactions are discussed in the following section on olefinic bond transformations.

Olefinic Bond Transformations

The terminal double bond in this compound is susceptible to a variety of addition and oxidation reactions, providing a second site for molecular derivatization.

Catalytic hydrogenation is a widely used method to reduce carbon-carbon double bonds to single bonds (alkanes). This reaction is typically carried out using hydrogen gas (H₂) and a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. The reaction is generally highly efficient and selective for the alkene moiety, leaving other functional groups like carboxylic acids and aromatic rings intact under standard conditions.

While specific instances of the hydrogenation of this compound to yield 4-(2,4-difluorophenyl)pentanoic acid are not explicitly detailed in the surveyed literature, this transformation represents a standard and predictable reaction based on established chemical principles. lookchem.com The general procedure would involve stirring the compound in a suitable solvent like methanol (B129727) or ethyl acetate (B1210297) under an atmosphere of hydrogen in the presence of a catalytic amount of Pd/C.

Table 2: Plausible Hydrogenation Reaction

| Substrate | Reagents | Plausible Product |

| This compound | H₂, Pd/C catalyst | 4-(2,4-difluorophenyl)pentanoic acid |

Epoxidation

Epoxidation is the reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide (an oxirane ring). This reaction is a concerted syn-addition, meaning the oxygen atom is added to the same face of the double bond. Epoxides are valuable synthetic intermediates that can be opened under acidic or basic conditions to yield a variety of functionalized products, including diols. For a terminal alkene like the one in this compound, epoxidation with m-CPBA would be expected to produce 4-(2-(2,4-difluorophenyl)oxiran-2-yl)butanoic acid.

Dihydroxylation

Dihydroxylation is the process of converting an alkene into a vicinal diol (a compound with two hydroxyl groups on adjacent carbons). This can be achieved through several methods.

Syn-dihydroxylation: This method results in the two hydroxyl groups being added to the same face of the double bond. The most common reagents for this transformation are osmium tetroxide (OsO₄) and cold, alkaline potassium permanganate (B83412) (KMnO₄). Due to the toxicity and expense of OsO₄, it is often used in catalytic amounts along with a co-oxidant like N-methylmorpholine N-oxide (NMO) in what is known as the Upjohn dihydroxylation. youtube.com

Sharpless Asymmetric Dihydroxylation: A powerful variant of the osmium-catalyzed reaction is the Sharpless asymmetric dihydroxylation, which uses a chiral ligand (derived from dihydroquinine or dihydroquinidine) to control the stereochemistry of the diol product, yielding an enantiomerically enriched or pure product from a prochiral alkene. mdpi.com

Applying the Sharpless dihydroxylation to this compound would be expected to produce the chiral diol, 4-(2,4-difluorophenyl)-4,5-dihydroxypentanoic acid, with predictable stereochemistry based on the choice of chiral ligand.

Table 3: Plausible Olefinic Bond Transformations

| Transformation | Reagents | Plausible Product |

| Epoxidation | m-CPBA | 4-(2-(2,4-difluorophenyl)oxiran-2-yl)butanoic acid |

| Dihydroxylation | 1. OsO₄ (cat.), NMO 2. NaHSO₃ | 4-(2,4-difluorophenyl)-4,5-dihydroxypentanoic acid |

Cycloaddition Reactions (e.g., [2+2] photocycloadditions)

The terminal alkene functionality of this compound is a prime site for cycloaddition reactions. While specific studies on the [2+2] photocycloaddition of this exact molecule are not extensively documented in readily available literature, the reactivity can be inferred from analogous 1,1-disubstituted alkenes. In such reactions, the alkene can react with a photosensitized carbonyl compound (the Paternò–Büchi reaction) or another alkene to form a four-membered ring. The electronic nature of the difluorophenyl group, being electron-withdrawing, can influence the stability of potential intermediates and the regioselectivity of the cycloaddition.

Research into related structures suggests that the [2+2] photocycloaddition of styrenic systems, like the one present in this compound, with enones can proceed with high regioselectivity. For instance, the photocycloaddition of styrenes to cyclohexenone typically yields head-to-head adducts. The reaction is believed to proceed via an exciplex that evolves to a 1,4-biradical intermediate, with the regioselectivity being governed by the stability of this biradical. The presence of the electron-withdrawing difluorophenyl group would be expected to influence the stability of the benzylic radical in the intermediate, thus directing the reaction pathway.

Aromatic Ring Functionalization Strategies

The difluorophenyl ring presents a unique substrate for functionalization, governed by the strong directing effects of the fluorine substituents and the challenges associated with activating an electron-deficient aromatic system.

Electrophilic Aromatic Substitution (EAS) Considerations

The fluorine atoms on the aromatic ring of this compound are strongly deactivating due to their high electronegativity, which withdraws electron density from the ring via the inductive effect. However, they are also ortho-, para-directing because of the lone pairs of electrons on the fluorine atoms that can be donated to the ring through resonance (a +M effect).

In the case of a 2,4-difluoro-substituted ring, these effects combine to create a specific reactivity pattern. The positions ortho and para to each fluorine atom are activated by resonance.

The C5 position is ortho to the C4-fluorine and para to the C2-fluorine, making it the most activated and sterically accessible site for electrophilic attack.

The C3 position is ortho to both the C2- and C4-fluorine atoms, which could lead to some activation, but it is flanked by two fluorine atoms, potentially increasing steric hindrance.

The C6 position is ortho to the C1-substituent and the C2-fluorine, making it sterically hindered and electronically deactivated.

Therefore, electrophilic aromatic substitution reactions, such as nitration or halogenation, on this compound are predicted to occur predominantly at the C5 position. The strongly deactivating nature of the two fluorine atoms means that harsh reaction conditions may be required to achieve substitution.

Predicted Regioselectivity for Electrophilic Aromatic Substitution

| Position on Ring | Activating/Deactivating Effects | Predicted Outcome |

|---|---|---|

| C3 | Ortho to F at C2 and F at C4 | Minor product, sterically hindered |

| C5 | Ortho to F at C4, Para to F at C2 | Major product , most electronically activated and sterically accessible |

C-H Activation Methodologies

Given the electron-deficient nature of the difluorophenyl ring, C-H activation presents a powerful alternative to classical EAS for functionalization. These methods often employ transition metal catalysts (e.g., palladium, rhodium, iridium) to selectively cleave a C-H bond and replace it with a new functional group.

For the 2,4-difluorophenyl group, C-H activation can be directed by a coordinating group within the molecule. While the carboxylic acid of this compound is distant, derivatization to introduce a directing group closer to the ring could enable site-selective functionalization. More commonly, C-H activation on such systems focuses on the inherent reactivity of the C-H bonds. The C-H bond at the C5 position is often targeted for arylation, alkenylation, or acylation reactions. Palladium-catalyzed C-H functionalization, for example, has been successfully applied to a wide range of fluoroaromatics. These reactions typically proceed without the need for pre-functionalized starting materials like organohalides or organometallics, offering a more atom-economical approach to building molecular complexity.

Stereoselective Transformations and Asymmetric Derivatization

The prochiral center at the C4 position of the pentenoic acid chain and the potential for creating new stereocenters make this compound an interesting substrate for asymmetric synthesis.

Key strategies for stereoselective transformations include:

Asymmetric Hydrogenation: The terminal double bond can be asymmetrically hydrogenated using chiral catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands (e.g., BINAP, DuPhos). This would create a single enantiomer of the resulting 4-(2,4-difluorophenyl)pentanoic acid, with a new stereocenter at C4.

Asymmetric Dihydroxylation: Using the Sharpless asymmetric dihydroxylation protocol (AD-mix-α or AD-mix-β), the alkene can be converted into a diol with two new stereocenters. The facial selectivity of the dihydroxylation would be controlled by the chiral ligand.

Enantioselective Epoxidation: The double bond can be subjected to enantioselective epoxidation, for instance, using Jacobsen's catalyst, to yield a chiral epoxide. This epoxide is a versatile intermediate for further stereospecific ring-opening reactions.

Research on related compounds has demonstrated the utility of such approaches. For example, the asymmetric hydrogenation of structurally similar allylic acids is a well-established method for producing enantiomerically enriched carboxylic acids, which are valuable building blocks in medicinal chemistry.

Development of Novel Reagents and Catalysts Utilizing this compound as a Scaffold

The unique combination of a reactive alkene, a carboxylic acid handle, and a functionalizable aromatic ring makes this compound a viable scaffold for the development of specialized chemical tools.

The carboxylic acid can be readily converted into an amide, ester, or acyl chloride, allowing it to be tethered to other molecular fragments. This feature is particularly useful for creating chiral ligands for asymmetric catalysis. For example, the acid could be coupled with a chiral amine or alcohol. The resulting molecule, containing the rigid and electronically defined difluorophenyl group, could then coordinate to a metal center. The steric and electronic properties of the difluorophenyl moiety would play a crucial role in influencing the stereochemical outcome of reactions catalyzed by such a complex.

Furthermore, the alkene can be used as a platform for polymerization or as a reactive handle for surface immobilization. By first performing stereoselective transformations on the alkene and then utilizing the carboxylic acid for attachment, chiral surfaces or polymers could be synthesized for applications in enantioselective separations or heterogeneous catalysis.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-(2,4-difluorophenyl)pentanoic acid |

| Cyclohexenone |

| BINAP |

Advanced Analytical Methodologies for 4 2,4 Difluorophenyl Pent 4 Enoic Acid

Chromatographic Separations for Purity and Isomer Analysis

Chromatography is the cornerstone for separating 4-(2,4-difluorophenyl)pent-4-enoic acid from starting materials, by-products, and degradation products. The choice of method depends on the specific analytical goal, such as purity determination or isomer analysis.

High-Performance Liquid Chromatography (HPLC) is the most common technique for assessing the purity of non-volatile organic acids like this compound. Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is particularly well-suited for this purpose. The method allows for the separation of the main compound from closely related impurities. nih.gov A UV detector is effective due to the strong absorbance of the difluorophenyl group.

A typical HPLC method would involve a C18 column and a gradient elution using a mixture of acidified water (to suppress the ionization of the carboxylic acid and ensure good peak shape) and an organic solvent like acetonitrile. researchgate.net

Table 1: Representative HPLC Method Parameters

| Parameter | Value |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 70% A to 30% A over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 265 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is a high-resolution separation technique, but it is generally reserved for volatile and thermally stable compounds. Due to its carboxylic acid functional group, this compound is non-volatile and would perform poorly with direct GC analysis. To overcome this, a derivatization step is necessary to convert the carboxylic acid into a more volatile ester, such as a methyl or ethyl ester. nih.gov Reagents like diazomethane (B1218177) or BCl₃ in an alcohol can be used for this conversion. nih.gov Once derivatized, the resulting ester can be analyzed effectively by GC, often with a flame ionization detector (FID) or a mass spectrometer. mhlw.go.jp

Table 2: Typical GC Method Parameters for Derivatized Acid

| Parameter | Value |

|---|---|

| Derivatization | Esterification to form methyl ester |

| Column | Non-polar (e.g., 5% Phenyl-Methyl Silicone), 30 m x 0.25 mm |

| Carrier Gas | Helium |

| Inlet Temperature | 260 °C |

| Oven Program | Start at 100°C, ramp to 280°C at 15°C/min |

| Detector | FID or Mass Spectrometer (MS) |

While this compound itself is an achiral molecule, it is a critical precursor in the synthesis of chiral drugs where specific enantiomers possess the desired therapeutic activity. simsonpharma.com Supercritical Fluid Chromatography (SFC) has emerged as a powerful, efficient, and "green" alternative to normal-phase HPLC for chiral separations. selvita.com It uses supercritical CO₂ as the primary mobile phase, often modified with a small amount of an organic solvent like methanol (B129727) or ethanol. chromatographyonline.com The low viscosity and high diffusivity of the supercritical mobile phase allow for faster separations and reduced solvent consumption compared to HPLC. chromatographyonline.com For separating enantiomers of downstream products derived from this acid, a chiral stationary phase (CSP) is employed. Polysaccharide-based CSPs are widely used and effective for a broad range of compounds. nih.gov

Table 3: Illustrative SFC Chiral Separation Parameters

| Parameter | Value |

|---|---|

| Application | Chiral separation of a downstream API |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Supercritical CO₂ with an alcohol modifier (e.g., Methanol) |

| Backpressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | UV or MS |

Hyphenated Techniques (e.g., LC-MS, GC-MS, LC-NMR) for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detector, are indispensable for the definitive identification and structural elucidation of compounds in complex mixtures.

For this compound, LC-MS is the premier tool for impurity identification. An HPLC system separates the components of a sample, which are then introduced into a mass spectrometer. Using electrospray ionization (ESI) in negative ion mode, the acid is readily detected as its deprotonated molecule [M-H]⁻ at an m/z of approximately 211.06. nih.gov The high sensitivity and selectivity of LC-MS/MS allow for the detection and quantification of trace-level impurities. japsonline.commdpi.com

GC-MS is used for the analysis of the derivatized acid. It provides confirmation of a component's identity through its mass spectrum, which serves as a chemical fingerprint. nih.gov The fragmentation pattern of the ester derivative can yield valuable structural information. dnu.dp.ua

LC-NMR provides the most definitive structural information without requiring the isolation of a compound. nih.gov After separation by HPLC, the analyte peak can be trapped, and its NMR spectrum (¹H, ¹³C, COSY) can be acquired. This technique is exceptionally powerful for unambiguously determining the structure of unknown process-related impurities or degradation products. nih.gov

Table 4: Hyphenated Technique Applications

| Technique | Application | Key Information Provided |

|---|---|---|

| LC-MS | Impurity profiling, reaction monitoring | Molecular weight of parent compound and impurities. |

| GC-MS | Identification of volatile impurities (post-derivatization) | Molecular weight and structural fragments. |

| LC-NMR | Definitive structure elucidation of unknown impurities | Complete chemical structure and stereochemistry. |

Spectrophotometric Quantification Methods

UV-Vis spectrophotometry offers a simple, rapid, and cost-effective method for quantifying this compound in a pure sample or a simple mixture. The method relies on the principle of Beer-Lambert law, where the absorbance of the compound is directly proportional to its concentration. The difluorophenyl chromophore in the molecule exhibits strong UV absorbance. A calibration curve is constructed by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax), which for this structure is expected in the 260-270 nm range. researchgate.net

Table 5: Spectrophotometric Quantification Parameters

| Parameter | Description |

|---|---|

| Instrument | UV-Vis Spectrophotometer |

| Solvent | Methanol or Ethanol |

| Wavelength (λmax) | Determined by scanning (e.g., ~265 nm) |

| Quantification | Based on a standard calibration curve |

Electrochemical Methods for Detection and Characterization

Electrochemical methods can be used for both characterization and highly sensitive detection. Techniques like cyclic voltammetry can be employed to study the redox behavior of this compound, investigating the oxidation or reduction potentials of the double bond or the aromatic ring. While not a routine quality control method, this provides insight into the molecule's electronic properties.

For quantification, HPLC coupled with an electrochemical detector (HPLC-ED) can offer exceptional sensitivity for electroactive compounds. mdpi.com If the molecule can be either oxidized or reduced at a reasonable potential, HPLC-ED can detect it at levels often lower than those achievable with UV detection. This is particularly useful for trace-level analysis in complex matrices.

Table 6: Electrochemical Methodologies

| Technique | Application |

|---|---|

| Cyclic Voltammetry | Characterization of redox potentials. |

| HPLC with Electrochemical Detection (HPLC-ED) | High-sensitivity quantification of the analyte. |

Application of Sensor Technologies for Detection and Monitoring

The rapid and selective detection of specific organic compounds is crucial in various fields, including environmental monitoring, industrial process control, and pharmaceutical analysis. For a compound like this compound, sensor technologies offer a promising alternative to traditional, time-consuming chromatographic methods. These technologies aim to provide real-time or near-real-time measurements, often in a portable and cost-effective format. While specific sensors for this compound are not widely documented in existing literature, the principles of established sensor systems can be extrapolated to devise potential detection and monitoring strategies. The primary approaches would likely involve electrochemical sensors and biosensors, potentially incorporating highly selective recognition elements like molecularly imprinted polymers.

The development of such sensors hinges on leveraging the unique structural features of the target molecule: the difluorophenyl group, the carboxylic acid moiety, and the terminal double bond. These functional groups can be targeted for selective interaction and signal transduction.

Electrochemical Sensors

Electrochemical sensors are analytical devices that relate an electrochemical response to the concentration of a target analyte. Their high sensitivity, rapid response time, and potential for miniaturization make them a strong candidate for detecting this compound. patsnap.com The operational principle involves an interaction between the analyte and a modified electrode surface, which results in a measurable change in electrical signals such as current (amperometry), potential (potentiometry), or impedance.

For this compound, the carboxylic acid group and the electrochemically active difluorophenyl ring are potential targets for detection. An electrochemical sensor could be designed based on the direct oxidation or reduction of the difluorophenyl group at a specific potential. The presence of fluorine atoms, being highly electronegative, influences the electron density of the aromatic ring and thus its oxidation potential, which can aid in selective detection.

Furthermore, the carboxylic acid group can be exploited. For instance, a sensor could measure changes in pH or conductivity resulting from the acidic nature of the compound. patsnap.com More advanced strategies could involve electrodes modified with materials that have a specific affinity for carboxylic acids. Conductive polymers, such as polypyrrole or polyaniline, can be functionalized to enhance their interaction with the carboxyl group, thereby improving sensor sensitivity and selectivity. mdpi.com The integration of nanomaterials like carbon nanotubes or graphene can significantly amplify the electrochemical signal by increasing the electrode's surface area and enhancing electron transfer rates. patsnap.com

Biosensors

Biosensors are a subclass of sensors that utilize a biological recognition element (e.g., an enzyme, antibody, or nucleic acid) coupled to a transducer. nih.gov This combination allows for exceptionally high selectivity and sensitivity.

A hypothetical biosensor for this compound could be developed using several approaches:

Enzyme-Based Biosensors: If an enzyme that specifically interacts with or metabolizes this compound exists or could be engineered, it could form the basis of a highly specific biosensor. The enzymatic reaction would produce or consume a substance (like H₂O₂, O₂, or NADH) that can be detected electrochemically. Alternatively, enzyme inhibition could be used as a detection mechanism; for example, some carboxylic acids are known to inhibit enzymes like sarcosine (B1681465) oxidase. researchgate.net

Antibody-Based Immunosensors: Antibodies raised against this compound could be immobilized on a sensor surface. The specific binding of the analyte to the antibody could be detected through various transduction methods, including optical (e.g., surface plasmon resonance) or electrochemical changes. nih.gov

Molecularly Imprinted Polymers (MIPs)

A particularly promising approach for creating highly selective sensors is the use of molecularly imprinted polymers (MIPs). nih.gov MIPs are synthetic materials engineered to have binding sites that are complementary in shape, size, and functionality to a target molecule. mdpi.comacs.org They are often described as synthetic mimics of natural antibodies and offer high robustness, stability, and low cost. nih.govresearchgate.net

To create a sensor for this compound, the compound itself would be used as a template during the polymerization process. Functional monomers would arrange themselves around the template molecule, and after polymerization, the template is removed, leaving behind specific recognition cavities. When the sensor is exposed to a sample, the target analyte selectively rebinds to these cavities, generating a detectable signal. This signal can be optical, electrochemical, or mass-based. Given the unique combination of a fluorinated aromatic ring and a carboxylic acid, a MIP could be designed to achieve very high selectivity against structurally similar compounds. syr.edu

Research Findings

As there is no specific research available on sensors for this compound, the following table presents hypothetical yet representative performance characteristics for the discussed sensor technologies, based on their typical performance for detecting other small organic molecules.

| Sensor Type | Potential Recognition Element | Transduction Method | Typical Detection Limit (Illustrative) | Typical Response Time (Illustrative) | Key Advantages |

|---|---|---|---|---|---|

| Electrochemical Sensor | Functionalized Conductive Polymer | Amperometry / Voltammetry | 0.1 - 10 µM | 1 - 5 minutes | Rapid, low cost, portable |

| Enzyme-Based Biosensor | Specific Oxidase/Dehydrogenase | Electrochemical | 0.05 - 5 µM | 2 - 10 minutes | High selectivity, good sensitivity |

| Immunosensor | Monoclonal Antibody | Surface Plasmon Resonance (Optical) | 1 - 50 ng/mL | 5 - 15 minutes | Very high specificity and sensitivity |

| MIP-Based Sensor | Molecularly Imprinted Polymer | Electrochemical / Optical | 0.5 - 20 µM | < 5 minutes | High selectivity, robustness, stability |